![molecular formula C19H19FN6O B6450081 6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine CAS No. 2549043-48-1](/img/structure/B6450081.png)
6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
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Overview
Description
6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a fluorobenzoyl group with an octahydropyrrolo[3,4-c]pyrrole moiety and a purine base, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . This method employs organoboron reagents and palladium catalysts to form carbon-carbon bonds, facilitating the construction of the complex molecular structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the selection of appropriate solvents and catalysts would be crucial to ensure the process is environmentally friendly and economically viable.
Chemical Reactions Analysis
Types of Reactions
6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of octahydropyrrolo compounds exhibit antiviral properties, particularly against retroviruses like HIV. The compound's ability to interact with viral proteins may inhibit viral replication, making it a candidate for developing new antiviral therapies .
Cancer Treatment
The structural features of this compound suggest potential applications in oncology. Its ability to bind to specific receptors involved in cancer cell signaling pathways may inhibit tumor growth and metastasis. Preliminary studies have indicated that such compounds can modulate pathways critical for cancer progression .
Neuroprotective Effects
There is emerging evidence that compounds similar to 6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine may possess neuroprotective properties. These properties could be attributed to their antioxidant activities, which help mitigate oxidative stress associated with neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds:
Mechanism of Action
The mechanism by which 6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine exerts its effects involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . This interaction can disrupt normal cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-2-hydroxy-4-oxohexa-2,5-dienoic acid
- 6-[4-(3-fluorobenzoyl)-1H-pyrrol-2-yl]-2-hydroxy-4-oxohexa-2,5-dienoic acid
Uniqueness
Compared to similar compounds, 6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine stands out due to its unique combination of a fluorobenzoyl group and a purine base. This structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Biological Activity
The compound 6-[5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including antiviral properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a unique structure that includes a purine base and an octahydropyrrolo framework. Its molecular formula is C16H15F3N2O4, and it features several functional groups that contribute to its biological activity.
Molecular Structure
Component | Description |
---|---|
Purine Base | 9-methyl-9H-purine |
Octahydropyrrolo Framework | 5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl |
Functional Groups | Fluorobenzoyl, carbonyl |
Antiviral Properties
Research has indicated that octahydropyrrolo derivatives exhibit significant antiviral activity. Specifically, compounds similar to This compound have shown promise as inhibitors of various viruses, including HIV. The mechanism of action typically involves the inhibition of viral entry or replication by targeting specific receptors such as CCR5.
Case Study: HIV Inhibition
A study demonstrated that octahydropyrrolo derivatives effectively inhibited HIV replication in vitro. The compound displayed a high affinity for the CCR5 receptor, which is crucial for HIV entry into host cells. This suggests that modifications to the compound could enhance its efficacy against HIV and potentially other retroviruses .
The biological activity of this compound is attributed to several mechanisms:
- Receptor Binding : The compound binds to CCR5 receptors, preventing viral entry.
- Enzyme Inhibition : It may inhibit enzymes critical for viral replication.
- Cellular Response Modulation : The compound can modulate host cellular responses to enhance antiviral effects.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- In vitro Studies : Demonstrated effective inhibition of viral replication at low micromolar concentrations.
- Selectivity : Showed selective activity against HIV without significant cytotoxicity to host cells.
- Structure-Activity Relationship (SAR) : Variations in the octahydropyrrolo structure led to differing levels of antiviral potency, indicating potential pathways for optimization .
Properties
IUPAC Name |
(4-fluorophenyl)-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c1-24-11-23-16-17(24)21-10-22-18(16)25-6-13-8-26(9-14(13)7-25)19(27)12-2-4-15(20)5-3-12/h2-5,10-11,13-14H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFGRWZCGJRJKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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